molecular formula C17H17N3O4S2 B2906602 Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941918-73-6

Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2906602
CAS RN: 941918-73-6
M. Wt: 391.46
InChI Key: LNMHKYXXCJNAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzothiazole derivatives and has shown promising results in various studies related to medicinal chemistry.

Scientific Research Applications

Antiviral Research

The indole derivatives, which share structural similarities with the furan moiety, have been reported to possess antiviral activities . Compounds with these structures have shown inhibitory activity against influenza A and other viruses. By extension, our compound could be explored for its potential antiviral properties, particularly against RNA and DNA viruses.

Anti-inflammatory and Analgesic Research

Thiazole derivatives are known for their anti-inflammatory and analgesic activities . The benzothiazole part of the molecule could contribute to these effects. Research could be directed towards evaluating the efficacy of this compound in reducing inflammation and pain.

Anticancer Research

Both indole and thiazole derivatives have shown promise in anticancer research . The compound could be investigated for its cytotoxic effects on various cancer cell lines, potentially leading to the development of new anticancer agents.

Antimicrobial and Antifungal Research

The structural components of the compound suggest potential antimicrobial and antifungal applications. Thiazoles, in particular, have been utilized in the development of drugs like sulfathiazole, which is an antimicrobial drug . This compound could be synthesized and screened for similar properties.

Neuroprotective Research

Given the biological activities of thiazole derivatives, there is a possibility that this compound could exhibit neuroprotective properties . It could be valuable in the study of neurodegenerative diseases and the development of treatments that protect neuronal health.

Antidiabetic Research

Indole derivatives have been associated with antidiabetic activities . The compound could be assessed for its potential to modulate blood sugar levels and its mechanism of action in diabetes management.

Antimalarial Research

Indole derivatives have also been explored for their antimalarial properties . The compound could be tested against various strains of Plasmodium, the parasite responsible for malaria, to determine its effectiveness.

Anticholinesterase Activity

Indole-based compounds have shown anticholinesterase activity, which is significant in treating conditions like Alzheimer’s disease . Research could focus on the ability of this compound to inhibit cholinesterase enzymes, which play a role in neurotransmitter breakdown.

properties

IUPAC Name

furan-2-yl-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-26(22,23)12-4-5-13-15(11-12)25-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMHKYXXCJNAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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